Chlorocyclopentane
Overview
Description
. It is a chlorinated derivative of cyclopentane, where one hydrogen atom is replaced by a chlorine atom. This compound is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorocyclopentane can be synthesized through several methods. One common method involves the chlorination of cyclopentane using chlorine gas in the presence of ultraviolet light or a radical initiator . The reaction proceeds as follows:
C5H10+Cl2→C5H9Cl+HCl
Another method involves the reaction of cyclopentanol with thionyl chloride (SOCl2) to produce this compound . The reaction is typically carried out under reflux conditions:
C5H9OH+SOCl2→C5H9Cl+SO2+HCl
Industrial Production Methods
In industrial settings, this compound is often produced by the chlorination of cyclopentane using chlorine gas. The process is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Chlorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: It can also undergo elimination reactions to form cyclopentene.
C5H9Cl+KOtBu→C5H8+KCl+tBuOH
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used.
Major Products
Scientific Research Applications
Chlorocyclopentane is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the preparation of pharmaceutical compounds, including those with potential therapeutic effects.
Agrochemicals: This compound is utilized in the synthesis of agrochemicals, such as pesticides and herbicides.
Dyestuffs: It is also used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of chlorocyclopentane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond . In elimination reactions, the compound loses a hydrogen atom and a chlorine atom, forming a double bond and resulting in the formation of an alkene .
Comparison with Similar Compounds
Chlorocyclopentane can be compared with other chlorinated cycloalkanes, such as chlorocyclohexane and chlorocyclopropane . Here are some key points of comparison:
This compound (C5H9Cl): Has moderate reactivity and is used in various organic synthesis applications.
Chlorocyclohexane (C6H11Cl): Has a similar reactivity profile but forms different products due to the larger ring size.
Chlorocyclopropane (C3H5Cl): More reactive due to the ring strain in the three-membered ring, leading to different reaction pathways.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. Its reactivity as an alkyl halide makes it a valuable intermediate in various chemical reactions. Understanding its preparation methods, chemical reactions, and applications can provide insights into its role in scientific research and industrial processes.
Properties
IUPAC Name |
chlorocyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c6-5-3-1-2-4-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTCXABJQNJPCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061306 | |
Record name | Cyclopentane, chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930-28-9 | |
Record name | Chlorocyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chlorocyclopentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorocyclopentane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16930 | |
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Record name | Cyclopentane, chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentane, chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061306 | |
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Record name | Chlorocyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.011 | |
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Record name | CHLOROCYCLOPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO3F41CL9A | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Chlorocyclopentane?
A1: this compound has the molecular formula C5H9Cl and a molecular weight of 104.59 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Several spectroscopic techniques have been used to characterize this compound. Infrared (IR) spectroscopy has been used to study its conformational analysis and vibrational modes. [, ] Microwave spectroscopy has also been employed to determine its rotational constants, structure, and quadrupole coupling constants. [, ] Nuclear magnetic resonance (NMR) spectroscopy has been utilized to analyze the structure of related compounds, like the 1-methylcyclopentyl cation. []
Q3: What are the stable conformations of this compound?
A3: this compound exists as a mixture of two conformers: axial and equatorial. The equatorial conformer is more stable in both the liquid and crystal I phase. [] Gas-phase electron diffraction studies further confirmed the presence of pseudorotation in this compound, indicating flexibility in its ring structure. []
Q4: How does temperature affect the conformational equilibrium of this compound?
A4: IR spectra recorded at various temperatures revealed that crystal II contains a significantly smaller proportion of the equatorial conformer compared to the liquid and crystal I phases, suggesting a shift in conformational equilibrium with temperature changes. []
Q5: What is the residual entropy of this compound at absolute zero?
A5: The mixing of conformers does not contribute significantly to residual entropy at absolute zero. This is because spectral analysis indicates that crystal II, the phase present at such low temperatures, predominantly consists of a single conformer. []
Q6: How does this compound react in free radical substitution reactions?
A6: Studies on gas-phase chlorination of this compound revealed that the trans to cis product ratio for 1,2-dithis compound is significantly higher than that for 1-methyl-2-chlorocyclopentane. This suggests an interaction between the chlorine substituent's 3pz orbital and the half-filled π-orbital of the 2-chlorocyclopentyl radical intermediate. []
Q7: What is the role of this compound in the synthesis of dicyclopentyl dimethoxy silane?
A7: this compound serves as a starting material in the synthesis of dicyclopentyl dimethoxy silane via a Grignard reaction. It reacts with magnesium to form a Grignard reagent, which subsequently reacts with tetramethyl orthosilicate to yield the desired product. []
Q8: Can this compound be used as a promoter in polymerization reactions?
A8: Research has shown that this compound can act as a promoter in polyethylene polymerization using a MgCl2 (ethoxide type)/TiCl4/AlEt3/H2 catalyst system. Its addition can significantly enhance productivity and influence the properties of the resulting polyethylene, such as melt flow index, particle size distribution, and crystallinity. []
Q9: How does this compound participate in C-H activation reactions?
A9: Studies employing a rhodiumtrispyrazolylborate complex demonstrate that this compound undergoes selective C-H bond cleavage when reacted with the photochemically generated [Tp'Rh(CNR)] fragment. The reaction predominantly yields terminal C-H activation products, with some evidence of alpha-chloro C-H activation. []
Q10: What are the key thermodynamic properties of this compound?
A10: Calorimetric measurements have provided valuable thermodynamic data for this compound, including heat capacity in crystalline and liquid phases, enthalpy of fusion, enthalpy of vaporization, and standard molar entropy. These values are crucial for understanding its behavior in various chemical processes. []
Q11: How does the presence of this compound affect the formation of methane hydrates?
A11: Studies on mixed hydrate formation show that this compound, being water-insoluble, acts as a promoter for methane hydrate formation. Compared to pure methane hydrate, the mixed hydrate forms more readily. This property is valuable in applications such as natural gas storage and transportation. []
Q12: Have computational methods been used to study this compound?
A12: Yes, computational chemistry has played a role in understanding the properties and reactivity of this compound and its derivatives. For instance, molecular orbital calculations have been used to predict the delocalization energy of the carbocation formed during the solvolysis of 7-chlorobicyclo[2.2.1]heptadiene, a compound structurally related to this compound. [] Additionally, ab initio calculations and RRKM/Master Equation modeling have been employed to investigate the kinetics and mechanisms of dehydrochlorination reactions of chloroalkanes, including this compound. These computational approaches provide valuable insights into reaction pathways, transition state structures, and rate constants. []
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